3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide, commonly referred to as TP-472, is a small molecule inhibitor of bromodomain-containing proteins 7 and 9 (BRD7/9) [, , ]. These proteins are epigenetic regulators, meaning they influence gene expression without altering the underlying DNA sequence. TP-472 acts by binding to the bromodomains of BRD7/9, preventing them from interacting with acetylated lysine residues on histones and other proteins. This disruption of BRD7/9 function can lead to changes in gene expression and downstream cellular processes. In scientific research, TP-472 is used as a chemical probe to investigate the role of BRD7/9 in various biological contexts, including cancer development and progression [, ].
TP-472 was developed through a collaborative effort between Takeda Pharmaceutical Company and the Structural Genomics Consortium. It is classified as a chemical probe targeting bromodomain-containing proteins, which are involved in epigenetic regulation. The compound is distinct from previously available bromodomain inhibitors, offering a different chemotype with favorable pharmacokinetic properties suitable for in vivo applications .
The synthesis of TP-472 involves several key steps:
Industrial production would follow similar synthetic routes but optimized for larger scale production, focusing on yield and purity through advanced purification systems.
TP-472 features a complex molecular structure characterized by a pyrrolopyrimidine core linked to an amide group. The specific molecular formula, molecular weight, and structural representation are critical for understanding its interactions with biological targets:
The three-dimensional conformation of TP-472 allows it to selectively bind to bromodomains, facilitating its mechanism of action against cancer cells .
TP-472 can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
TP-472 functions by selectively inhibiting BRD9 and BRD7 bromodomain proteins. These proteins are essential for chromatin remodeling and gene expression regulation. By binding to their bromodomains, TP-472 prevents these proteins from interacting with acetylated lysine residues on histones, leading to altered gene transcription profiles that can inhibit cancer cell growth and survival .
TP-472 exhibits several notable physical and chemical properties:
These properties influence its formulation as a therapeutic agent and its behavior in biological systems .
TP-472 has significant potential in scientific research, particularly in oncology:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2